5-Formyl-2-methylthiophene-3-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 5-Formyl-2-methylthiophene-3-sulfonyl chloride typically involves the functionalization of thiophene derivatives. One common method includes the formylation of 2-methylthiophene followed by sulfonylation and chlorination . The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-Formyl-2-methylthiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the formyl and sulfonyl chloride groups, this compound readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Formyl-2-methylthiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Formyl-2-methylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong bonds with various nucleophiles. The formyl group can participate in redox reactions, influencing the overall reactivity of the compound . These interactions are crucial for its applications in synthesis and material science.
Comparison with Similar Compounds
5-Formyl-2-methylthiophene-3-sulfonyl chloride can be compared with other thiophene derivatives such as:
2-Chloro-5-methylthiophene: Similar in structure but lacks the formyl and sulfonyl chloride groups, resulting in different reactivity and applications.
2-Formylthiophene: Contains a formyl group but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
3-Sulfonylthiophene: Contains a sulfonyl group but lacks the formyl group, affecting its redox properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C6H5ClO3S2 |
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Molecular Weight |
224.7 g/mol |
IUPAC Name |
5-formyl-2-methylthiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClO3S2/c1-4-6(12(7,9)10)2-5(3-8)11-4/h2-3H,1H3 |
InChI Key |
MDXHWBZKDZUMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
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